2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Assemblies
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been explored for their potential in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These derivatives are investigated as suitable ligands for co-crystallization with macrocyclic compounds, leading to the formation of two- and three-dimensional networks through extensive hydrogen bonding interactions. This demonstrates their utility in the development of complex molecular architectures (Fonari et al., 2004).
Synthetic Methodologies and Reactions
The chemistry of pyrido[4,3-d]pyrimidines, including this compound, has been extensively reviewed, focusing on their structural features, reactions, and synthetic methodologies. These compounds serve as starting materials for the synthesis of various biologically relevant derivatives, highlighting diverse methodologies that have been developed for their preparation. The review encapsulates the versatility of these compounds in synthetic chemistry (Elattar & Mert, 2016).
Biological Activities
The synthesis and biological activity exploration of dihydropyrimidine derivatives, including those related to this compound, reveal a wide range of potential biological activities. For instance, studies have synthesized derivatives to test for antihypertensive and anti-ulcer properties, indicating the pharmacological relevance of these compounds in designing molecules with improved activity and reduced toxicity (Rana et al., 2004; Rana, Kaur, Goyal, 2011).
Antimycobacterial Activity
Research into the synthesis of novel dihydropyrimidine derivatives highlights their antimycobacterial activity. By employing combinatorial approaches and efficient catalysis, a series of 2,4,5,6-substituted dihydropyrimidines have been synthesized, demonstrating potent activity against Mycobacterium tuberculosis. This underlines the therapeutic potential of these compounds in addressing tuberculosis (Elumalai et al., 2013).
Nonlinear Optical Properties
The exploration of the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including those structurally related to this compound, reveals their potential in nonlinear optics (NLO) fields. This demonstrates the significance of these compounds beyond biological applications, extending to materials science and the development of new optoelectronic devices (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial activity against gram-positive and gram-negative bacteria , and some are known to interact with the PI3K/Akt pathway, which is often overactivated in various cancers .
Mode of Action
It’s possible that it may interact with its targets in a way that disrupts their normal function, leading to the observed effects .
Biochemical Pathways
, similar compounds have been shown to interact with the PI3K/Akt pathway. This pathway is involved in cell growth, proliferation, and survival, and its disruption can lead to various downstream effects.
Result of Action
Similar compounds have been shown to have antibacterial activity and to interact with the PI3K/Akt pathway , which could lead to various effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-10-5-7-4-9-3-2-8(7)11-6/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGUTPUYXDVQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455077 | |
Record name | 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676994-65-3 | |
Record name | 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.